molecular formula C15H17NO4 B183315 Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate CAS No. 40945-79-7

Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No. B183315
CAS RN: 40945-79-7
M. Wt: 275.3 g/mol
InChI Key: AEWNSBCPMQKSLN-UHFFFAOYSA-N
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Description

Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate is a chemical compound with the CAS Number: 40945-79-7. It has a molecular weight of 275.3 and its linear formula is C15H17NO4 .


Molecular Structure Analysis

The molecular structure of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate consists of 15 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate is a solid at room temperature. It has a density of 1.2±0.1 g/cm3, a boiling point of 414.1±40.0 °C at 760 mmHg, and a flash point of 204.2±27.3 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Medicine: Antiviral and Anti-inflammatory Applications

Indole derivatives, including Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate, have shown promise in the medical field due to their biological activities. They have been studied for their antiviral properties, with some compounds exhibiting inhibitory activity against influenza A and other viruses . Additionally, certain indole derivatives have demonstrated anti-inflammatory and analgesic activities, which could be beneficial in developing new treatments for inflammatory diseases .

Agriculture: Plant Growth Regulation

In agriculture, indole derivatives like Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate may play a role as plant growth regulators . Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan, is one such example that is crucial for plant development . Research into similar compounds could lead to the synthesis of novel growth promoters or protectants for crops.

Material Science: Synthesis of Novel Materials

The field of material science benefits from the synthesis of indole derivatives for creating new materials with specific properties. These compounds can serve as reactants in the synthesis of complex molecules, potentially leading to the development of new polymers, coatings, or other materials with unique characteristics .

Environmental Science: Ecotoxicology Studies

Indole derivatives are also relevant in environmental science, particularly in ecotoxicology . Understanding the environmental impact and degradation pathways of these compounds can inform pollution control and waste management strategies .

Biochemistry: Enzyme Inhibition and Activation

In biochemistry, Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate may be used to study enzyme interactions. As inhibitors or activators, these compounds can help elucidate enzyme mechanisms or serve as tools in biochemical assays .

Pharmacology: Drug Development

Lastly, in pharmacology, the indole nucleus is a common feature in many synthetic drug molecules. Research into indole derivatives like Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate can lead to the discovery of new drugs with a broad spectrum of biological activities, including anticancer , antidiabetic , and antimicrobial effects .

Safety and Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if swallowed or if skin irritation occurs .

Mechanism of Action

Target of Action

Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which could potentially be the primary targets of this compound.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways, leading to downstream effects.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

properties

IUPAC Name

ethyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-5-19-15(18)14-9(2)16(4)13-7-6-11(8-12(13)14)20-10(3)17/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWNSBCPMQKSLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193943
Record name 1H-Indole-3-carboxylic acid, 5-(acetyloxy)-1,2-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40945-79-7
Record name Ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40945-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-carboxylic acid, 5-(acetyloxy)-1,2-dimethyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040945797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-3-carboxylic acid, 5-(acetyloxy)-1,2-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.247.799
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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